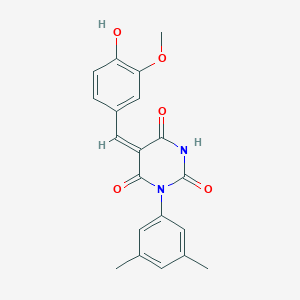
4-(4-fluorophenyl)-2,2,4-trimethyl-1-(4-methylbenzoyl)-6-trityl-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-fluorophenyl)-2,2,4-trimethyl-6-trityl-3,4-dihydroquinolin-1(2H)-ylmethanone is a complex organic compound with a unique structure that combines multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-2,2,4-trimethyl-6-trityl-3,4-dihydroquinolin-1(2H)-ylmethanone typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the quinoline core, followed by the introduction of the fluorophenyl and trityl groups. The final step involves the attachment of the 4-methylphenylmethanone moiety.
Formation of Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of Fluorophenyl and Trityl Groups: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, while the trityl group can be added through a Friedel-Crafts alkylation reaction.
Attachment of 4-Methylphenylmethanone Moiety: The final step involves the coupling of the quinoline intermediate with 4-methylphenylmethanone using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound can be used as a probe to study enzyme-substrate interactions, particularly those involving quinoline derivatives. It can also serve as a potential lead compound for the development of new drugs.
Medicine
In medicine, the compound’s potential pharmacological properties can be explored for the treatment of various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance of these materials.
作用機序
The mechanism of action of 4-(4-fluorophenyl)-2,2,4-trimethyl-6-trityl-3,4-dihydroquinolin-1(2H)-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
- 4-(4-fluorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-ylmethanone
- 4-(4-chlorophenyl)-2,2,4-trimethyl-6-trityl-3,4-dihydroquinolin-1(2H)-ylmethanone)
- 4-(4-bromophenyl)-2,2,4-trimethyl-6-trityl-3,4-dihydroquinolin-1(2H)-ylmethanone)
Uniqueness
The uniqueness of 4-(4-fluorophenyl)-2,2,4-trimethyl-6-trityl-3,4-dihydroquinolin-1(2H)-ylmethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, while the trityl group provides steric hindrance, influencing its interaction with molecular targets.
特性
分子式 |
C45H40FNO |
|---|---|
分子量 |
629.8g/mol |
IUPAC名 |
[4-(4-fluorophenyl)-2,2,4-trimethyl-6-trityl-3H-quinolin-1-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C45H40FNO/c1-32-20-22-33(23-21-32)42(48)47-41-29-26-38(30-40(41)44(4,31-43(47,2)3)34-24-27-39(46)28-25-34)45(35-14-8-5-9-15-35,36-16-10-6-11-17-36)37-18-12-7-13-19-37/h5-30H,31H2,1-4H3 |
InChIキー |
VJHQKSUCUHTRMN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N2C3=C(C=C(C=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(CC2(C)C)(C)C7=CC=C(C=C7)F |
正規SMILES |
CC1=CC=C(C=C1)C(=O)N2C3=C(C=C(C=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(CC2(C)C)(C)C7=CC=C(C=C7)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-chlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B408444.png)
![7,9-bis[(4-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B408445.png)
![3-Ethoxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B408446.png)
![2,4,5-trichloro-1-{2,5-dimethoxy-4-[(2,4,5-trichloro-1H-imidazol-1-yl)methyl]benzyl}-1H-imidazole](/img/structure/B408447.png)
![2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl benzenesulfonate](/img/structure/B408449.png)

![Octyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B408451.png)
![(5E)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B408453.png)
![4-(3-{[(5Z)-1-(3,4-DIMETHYLPHENYL)-4,6-DIOXO-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)PHENYL ACETATE](/img/structure/B408455.png)
![ethyl 4-(3-{(E)-[1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B408456.png)
![ETHYL 4-(3-{[(5E)-1-(4-CHLOROPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE](/img/structure/B408458.png)
![4-{3-[(4,6-dioxo-1,3-diphenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}phenyl acetate](/img/structure/B408459.png)
![ethyl 4-{2,5-dimethyl-3-[(E)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B408460.png)
![ethyl 4-{2,5-dimethyl-3-[(1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B408461.png)
